Cas no 898426-01-2 (4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide)

4-メトキシ-N-メチル-N-(3-メチル-1,1-ジオキソ-1λ6-チオラン-3-イル)ベンゼン-1-スルホンアミドは、高度に特異的なスルホンアミド系化合物であり、有機合成や医薬品開発において重要な中間体として利用されます。その特徴的な構造は、チオラン環とスルホンアミド基の組み合わせにより、優れた分子安定性と反応性を兼ね備えています。特に、メトキシ基とメチル基の導入により、脂溶性や細胞膜透過性の調整が可能で、生物学的活性の最適化に寄与します。1,1-ジオキソチオラン構造は電子求引性を示し、求核試薬との反応性を向上させるため、多様な誘導体合成に適しています。この化合物は精密有機合成や創薬研究において、高い再現性と純度が要求される場面で特に有用です。

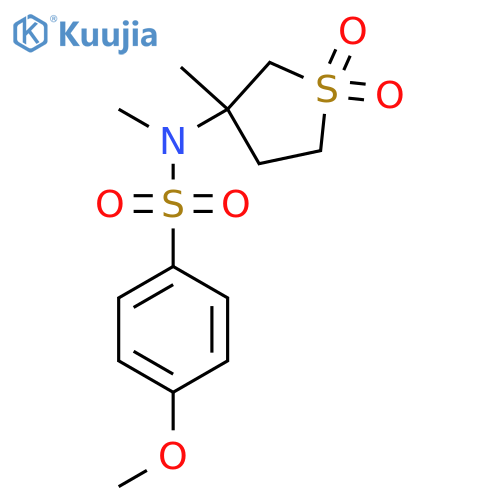

898426-01-2 structure

商品名:4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

- 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide

- F2547-0009

- 898426-01-2

- AKOS024659363

- 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide

-

- インチ: 1S/C13H19NO5S2/c1-13(8-9-20(15,16)10-13)14(2)21(17,18)12-6-4-11(19-3)5-7-12/h4-7H,8-10H2,1-3H3

- InChIKey: XBJRSOSGXWIRKN-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(C)(C1)N(C)S(C1C=CC(=CC=1)OC)(=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 333.07046505g/mol

- どういたいしつりょう: 333.07046505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 567

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 97.5Ų

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2547-0009-5mg |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |

898426-01-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2547-0009-30mg |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |

898426-01-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2547-0009-15mg |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |

898426-01-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2547-0009-2mg |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |

898426-01-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2547-0009-75mg |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |

898426-01-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2547-0009-20μmol |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |

898426-01-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2547-0009-2μmol |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |

898426-01-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2547-0009-4mg |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |

898426-01-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2547-0009-40mg |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |

898426-01-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2547-0009-5μmol |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide |

898426-01-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

898426-01-2 (4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide) 関連製品

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量